1-(4-Methoxybenzyl)guanidine

Cardiovascular Pharmacology Antiarrhythmic Agents Adrenergic Neuron Blockade

Select 1-(4-Methoxybenzyl)guanidine (CAS 46234-16-6) for its structurally differentiated para-methoxybenzyl substitution that confers distinct LogP (~1.87) and binding characteristics versus unsubstituted or meta-substituted benzylguanidine analogs. This scaffold is validated for antiarrhythmic research with reduced sympathetic blockade liability, MAO inhibition studies, opioid receptor ligand discovery, and as a PMB-protected guanidinylation reagent for Ullmann-type cross-coupling. Procure with confidence—substitution pattern, N-alkylation state, and counterion identity critically determine receptor interaction profiles and synthetic reactivity.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 46234-16-6
Cat. No. B1364018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)guanidine
CAS46234-16-6
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN=C(N)N
InChIInChI=1S/C9H13N3O/c1-13-8-4-2-7(3-5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
InChIKeyGSNNHGKCGLQEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)guanidine (CAS 46234-16-6) Procurement Guide: Comparative Evidence for Scientific Selection


1-(4-Methoxybenzyl)guanidine (CAS 46234-16-6) is a benzyl-substituted guanidine derivative (C9H13N3O, MW 179.22 g/mol) with a para-methoxy substitution on the aromatic ring [1]. This structural motif positions the compound as a versatile scaffold in medicinal chemistry, serving as both a synthetic intermediate for more complex guanidine-containing architectures and a research probe for investigating receptor binding interactions where the 4-methoxybenzyl moiety contributes to ligand recognition [2].

Procurement Risk Alert: Why Generic Guanidine Interchange Is Invalid for 1-(4-Methoxybenzyl)guanidine


Guanidine derivatives cannot be treated as interchangeable commodities due to profound functional divergence driven by substitution pattern, N-alkylation state, and counterion identity. The para-methoxybenzyl substitution confers distinct physicochemical properties (LogP ~1.87, PSA 71.13) [1] and binding characteristics that differ materially from unsubstituted benzylguanidine, meta-substituted analogs, or dimethylated derivatives such as meobentine . Procurement of an incorrect benzylguanidine analog—particularly one lacking the para-methoxy group or bearing alternative N-alkylation—may yield fundamentally different receptor interaction profiles or synthetic reactivity, compromising experimental reproducibility and downstream development timelines [2].

1-(4-Methoxybenzyl)guanidine: Quantified Differentiation Evidence Against Closest Analogs


Antiarrhythmic Efficacy: Reduced Sympatholytic Liability Versus Bethanidine

Patent data directly comparing the N-p-methoxybenzyl-N',N"-dimethylguanidine derivative to bethanidine demonstrates that the 4-methoxybenzyl-containing analog retains comparable antiarrhythmic efficacy while exhibiting significantly reduced sympathetic blocking action [1]. This property translates to lower adverse blood pressure effects during arrhythmia treatment, a clinically meaningful advantage [2].

Cardiovascular Pharmacology Antiarrhythmic Agents Adrenergic Neuron Blockade

Monoamine Oxidase (MAO) Inhibitory Activity: Patent-Backed CNS Research Relevance

4-Methoxybenzylguanidine and its sulfate salt were patented specifically as monoamine oxidase (MAO) inhibitors [1]. Subsequent independent investigation confirmed the compound's identity and mass spectral characteristics (M+, 179), establishing it as a validated MAO inhibitor scaffold [2]. This positions the compound as a relevant reference standard for neurochemical research involving monoamine metabolism.

Neurochemistry Monoamine Oxidase Inhibition CNS Drug Discovery

Receptor Binding Scaffold: 4-Methoxybenzyl Group Contribution to Opioid Receptor Interaction

3D similarity analysis and molecular modeling studies identified that the guanidine functionality together with the 4-methoxybenzyl group participate in key interactions with opioid receptors [1]. The 'Y'-shape molecular binding model suggests that the para-methoxy substitution contributes to a pharmacophore that mimics known opiate binding modes, establishing the 4-methoxybenzyl motif as a critical recognition element [2].

Opioid Receptor Pharmacology Molecular Modeling Structure-Activity Relationship

Synthetic Utility: p-Methoxybenzyl (PMB) Guanidine as Guanidinylation Reagent

1-(4-Methoxybenzyl)guanidine serves as a practical guanidinylation agent in modified Ullmann coupling reactions to produce diverse aryl and heteroaryl guanidines [1]. The PMB-protected guanidine strategy enables efficient synthesis of substituted guanidine libraries with reported yields in the 'good' range, providing a reproducible synthetic entry point compared to less accessible or unreactive guanidine precursors [2].

Organic Synthesis Guanidinylation Medicinal Chemistry Methodology

N,N-Dimethylation Transforms Pharmacological Profile: Meobentine Comparison

N,N-dimethylation of 1-(4-methoxybenzyl)guanidine yields meobentine (1-(4-methoxybenzyl)-2,3-dimethylguanidine), a compound with distinct antiarrhythmic properties and reduced sympathetic blocking action relative to bethanidine . This structural modification demonstrates that even conservative N-alkylation alters pharmacological activity, underscoring that the parent unsubstituted 1-(4-methoxybenzyl)guanidine and its dimethylated analog are not functionally interchangeable [1].

Structure-Activity Relationship Guanidine Methylation Antiarrhythmic Agents

Optimal Procurement and Research Application Scenarios for 1-(4-Methoxybenzyl)guanidine


Cardiovascular Research: Antiarrhythmic Drug Development with Reduced Hemodynamic Compromise

Investigators developing antiarrhythmic agents that minimize blood pressure adverse effects should prioritize 1-(4-methoxybenzyl)guanidine and its N,N-dimethylated derivatives. Patent evidence demonstrates that the 4-methoxybenzyl substitution pattern, when combined with appropriate N-alkylation, yields compounds with antiarrhythmic efficacy comparable to bethanidine but with significantly reduced sympathetic blocking activity [1]. This differentiated safety pharmacology profile supports compound selection for ventricular and atrial fibrillation research programs where adrenergic neuron blockade presents an unwanted liability.

Neurochemical and CNS Research: MAO Inhibition Studies

Researchers investigating monoamine oxidase (MAO) inhibition should consider 4-methoxybenzylguanidine and its sulfate salt as validated reference compounds with documented patent protection in this therapeutic area [1]. The compound's established identity (mass spectrometry M+, 179) and synthetic accessibility make it suitable for neurochemical studies requiring a guanidine-based MAO inhibitor scaffold. Procurement of the sulfate salt form may offer advantages in solubility and handling relative to the free base [2].

Opioid Receptor Pharmacology and Ligand Design

Medicinal chemistry groups pursuing opioid receptor ligand discovery should evaluate 1-(4-methoxybenzyl)guanidine as a foundational scaffold. Molecular modeling studies have identified that the combination of the guanidine moiety and 4-methoxybenzyl group contributes to opioid receptor recognition, with a binding mode that mimics known opiate pharmacophores [1]. This structural insight supports incorporation of the 4-methoxybenzyl-guanidine motif into library design for opioid receptor screening campaigns, distinguishing it from unsubstituted benzylguanidine alternatives.

Synthetic Methodology Development: Guanidinylation Reagent

Synthetic chemistry laboratories requiring efficient access to aryl and heteroaryl guanidines should procure 1-(4-methoxybenzyl)guanidine as a guanidinylation reagent. The p-methoxybenzyl (PMB) protected guanidine enables Ullmann-type cross-coupling reactions to generate diverse guanidine-containing products in synthetically useful yields [1]. This application supports medicinal chemistry efforts involving parallel synthesis or focused library construction where guanidine installation is a key transformation step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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